molecular formula C14H13NO6 B11834059 Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate

Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate

Cat. No.: B11834059
M. Wt: 291.26 g/mol
InChI Key: IGLHCGBGAFAJQU-UHFFFAOYSA-N
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Description

Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C14H13NO6 and its molecular weight is 291.26 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a compound of interest due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H13N3O4
Molecular Weight273.25 g/mol
CAS Number52980-54-8
Density1.30 g/cm³
Boiling Point350 °C
Melting PointNot available

Synthesis

The synthesis of this compound typically involves the reaction of 7-nitro-1-oxo-tetrahydronaphthalene with ethyl oxoacetate under controlled conditions. The process requires careful monitoring of temperature and pH to optimize yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of nitro-substituted naphthalene compounds exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

Cytotoxicity and Anticancer Activity

A preliminary investigation into the cytotoxic effects of this compound on cancer cell lines revealed promising results. In vitro assays indicated that it could induce apoptosis in human cancer cells with an IC50 value in the low micromolar range. This suggests potential as an anticancer agent .

The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress is believed to disrupt cellular function and promote cell death pathways .

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, derivatives of naphthalene compounds were tested against Staphylococcus aureus and Escherichia coli. The study found that substituents at the 7-position significantly enhanced antibacterial activity, with Ethyl 2-(7-nitro...) showing superior efficacy compared to its unsubstituted counterparts .

Case Study 2: Anticancer Potential
Another study focused on the anticancer properties of related compounds highlighted that those with a nitro group at the 7-position exhibited increased cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that the nitro group plays a crucial role in enhancing biological activity through specific interactions with cellular targets .

Properties

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

ethyl 2-(7-nitro-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate

InChI

InChI=1S/C14H13NO6/c1-2-21-14(18)13(17)10-6-4-8-3-5-9(15(19)20)7-11(8)12(10)16/h3,5,7,10H,2,4,6H2,1H3

InChI Key

IGLHCGBGAFAJQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CCC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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